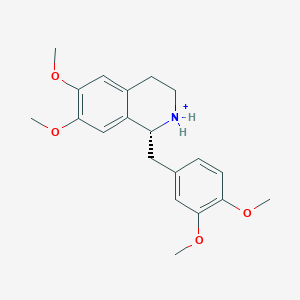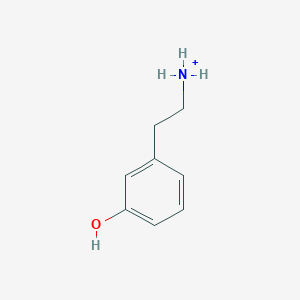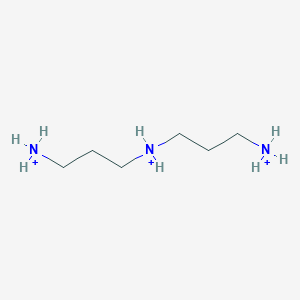![molecular formula C13H12O8 B1231058 (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid CAS No. 53755-04-7](/img/structure/B1231058.png)
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeoylmalic acid, also known as caffeoylmalate or (S)-phaselic acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Caffeoylmalic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, caffeoylmalic acid is primarily located in the cytoplasm. Outside of the human body, caffeoylmalic acid can be found in a number of food items such as green bean, common bean, yellow wax bean, and radish. This makes caffeoylmalic acid a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Pharmacological Potency and Biochemical Properties
Chlorogenic acid (CGA), chemically similar to the compound , is recognized for its array of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and hepatoprotective activities. This polyphenol, mainly found in vegetables and fruits, holds significant promise due to its diverse therapeutic potentials (Maalik et al., 2016).
Chemical Synthesis and Transformation
Chemical research has explored the direct asymmetric hydrogenation of related compounds, offering a method to synthesize common intermediates for various inhibitors, showcasing its potential in pharmaceutical synthesis (Zhu et al., 2010). Additionally, studies on cyclic anhydrides reveal the possibility of ring-opening reactions leading to the formation of acetyl-carboxylic acids, indicating a pathway for chemical transformations in synthetic processes (Suzuki & Harada, 2006).
Nematicidal and Anti-inflammatory Activities
Investigations on Cordia latifolia, containing compounds structurally akin to (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid, demonstrated notable nematicidal activities against Meloidogyne incognita, highlighting its potential in agricultural pest management. Furthermore, certain compounds derived from this species exhibited stronger activity than others, suggesting a specificity in its biological activity (Begum et al., 2011). Additionally, compounds isolated from the tender leaves of Eucommia ulmoides Oliv., with structural similarities, showed anti-inflammatory activities, suggesting a therapeutic potential in managing inflammatory conditions (Ren et al., 2021).
Propiedades
Número CAS |
53755-04-7 |
|---|---|
Nombre del producto |
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
Fórmula molecular |
C13H12O8 |
Peso molecular |
296.23 g/mol |
Nombre IUPAC |
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1 |
Clave InChI |
PMKQSEYPLQIEAY-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
Sinónimos |
caffeoylmalic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



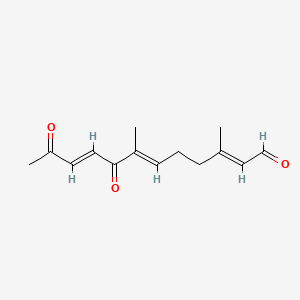
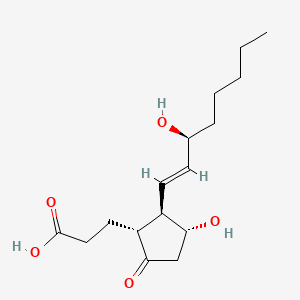
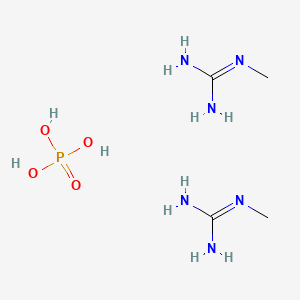
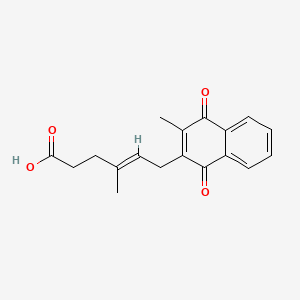
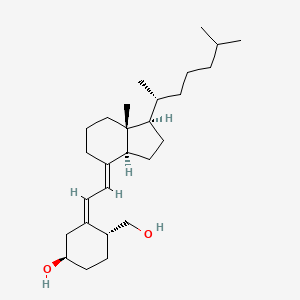
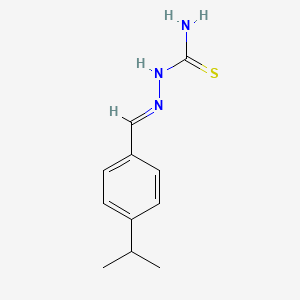
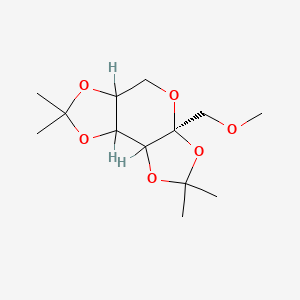
![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)
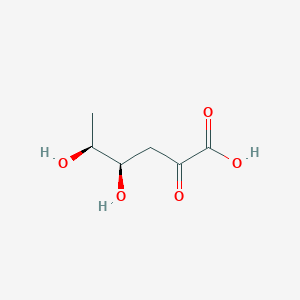

![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1230995.png)
